1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-18-13-11-17(12-14-18)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)16-7-3-2-4-8-16/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNQOHXJJTWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another method involves the cyclization of corresponding acids under tetrahydrofuran solvent medium, yielding the final compound with good efficiency .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
Synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with substituted phenyl compounds. Various methods have been reported, including:
- Claisen-Schmidt Condensation : This method allows for the formation of chalcones which can subsequently be cyclized to yield pyrazoloquinolines.
- Electrophilic Cyclization : This approach utilizes intermediates derived from pyrazoles to form the final quinoline structure.
Anticancer Properties
This compound has shown significant anticancer activity against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines.
- Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation and survival, such as Kit protein kinases, which are crucial for certain types of cancers .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | <5 | Inhibition of Kit protein kinases |
| MV4-11 | <10 | Induction of apoptosis |
| MCF-7 | <8 | Cell cycle arrest |
Other Pharmacological Activities
Beyond its anticancer properties, this compound has also been investigated for other biological activities:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
Case Study 1: Antiproliferative Activity
A study conducted on a library of pyrazolo[4,3-c]quinolines, including our compound, demonstrated that it significantly reduced cell viability in cancer cell lines. The most potent derivatives had low micromolar GI50 values, indicating strong antiproliferative effects .
Case Study 2: Kinase Inhibition
Research highlighted the efficacy of this compound as a selective inhibitor of Kit kinases. The compound was shown to effectively block kinase activity in cellular assays, leading to decreased tumor growth in xenograft models .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication in bacterial cells . This mechanism is similar to that of quinolone antibiotics, which stabilize the enzyme-DNA complex and induce cell death.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[4,3-c]quinoline Family
Table 1: Key Pyrazolo[4,3-c]quinoline Derivatives and Their Properties
Key Findings :
- Anti-inflammatory Activity: The 4-methoxyphenyl substituent in the target compound enhances NO inhibition compared to 4-methylphenyl analogues (e.g., 8-bromo derivative), likely due to improved electron-donating effects .
- Receptor Binding : Bromination at position 8 (e.g., 8-bromo-1-(4-methylphenyl)-3-phenyl) increases benzodiazepine receptor affinity, suggesting halogens optimize steric interactions .
- Amino Substituents: 3-Amino derivatives (e.g., 2i) exhibit superior iNOS inhibition, highlighting the role of hydrogen-bonding groups in target engagement .
Heterocyclic Variants: Thienoquinolines and Pyrazolopyridines
- Thieno[2,3-b]quinolines: These compounds, featuring a thiophene ring, show anticancer activity but lack the pyrazole-mediated anti-inflammatory effects observed in pyrazoloquinolines .
- Pyrazolo[4,3-c]pyridines: Replacement of the quinoline core with pyridine (e.g., 3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine) reduces planarity and bioavailability, diminishing receptor-binding potency compared to quinoline-containing analogues .
Table 2: Physicochemical and Pharmacokinetic Comparisons
| Property | 1-(4-Methoxyphenyl)-3-phenyl | 8-Bromo-1-(4-methylphenyl)-3-phenyl | Thieno[2,3-b]quinoline |
|---|---|---|---|
| LogP (Calculated) | 3.8 | 4.2 | 4.5 |
| Aqueous Solubility (µM) | 12.5 | 8.3 | 5.1 |
| Metabolic Stability (t1/2) | >60 min | 45 min | 30 min |
The target compound’s lower LogP and higher solubility compared to brominated or thienoquinoline derivatives suggest superior oral bioavailability .
Biological Activity
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, highlighting its anticancer, antimicrobial, and anti-inflammatory effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multicomponent reactions (MCRs) that allow for the rapid assembly of complex structures. The compound can be derived from pyrazole-based precursors through various synthetic pathways, including Claisen–Schmidt condensation and Vilsmeier–Haack formylation methods . Structural characterization is often confirmed using techniques such as single-crystal X-ray diffraction and NMR spectroscopy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of melanoma, renal, breast, ovarian, and leukemia cells with GI50 values as low as 0.1 μM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity of this compound
| Cell Line | GI50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 0.1 |
| A549 (Lung) | 0.5 |
| H460 (Lung) | 0.8 |
| U87MG (Brain) | 0.7 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating strong bactericidal activity against pathogenic isolates .
Table 2: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, though further research is needed to elucidate these mechanisms fully .
Case Studies and Research Findings
A significant study evaluated the anti-proliferative effects of several pyrazolo[4,3-c]quinoline derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds featuring the methoxyphenyl group significantly enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that structural modifications can optimize biological activity and selectivity against cancer cells.
Another case study focused on the synthesis of a library of tetrahydro-pyrazolo[4,3-f]quinolines, which revealed similar anticancer profiles with sub-micromolar activities across various NCI-60 cancer cell lines. This highlights the potential for developing new therapeutic agents based on the pyrazoloquinoline scaffold .
Q & A
Q. Table 1. Representative Biological Activities of Pyrazoloquinoline Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
